molecular formula C14H14N2O6S B5024432 4-METHOXY-N-(2-METHOXY-4-NITROPHENYL)-1-BENZENESULFONAMIDE

4-METHOXY-N-(2-METHOXY-4-NITROPHENYL)-1-BENZENESULFONAMIDE

Cat. No.: B5024432
M. Wt: 338.34 g/mol
InChI Key: GAPBZWDSVRAZAD-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methoxy-4-nitrophenyl)-1-benzenesulfonamide is a complex organic compound known for its diverse applications in various fields of science and industry. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and dyes.

Properties

IUPAC Name

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-21-11-4-6-12(7-5-11)23(19,20)15-13-8-3-10(16(17)18)9-14(13)22-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPBZWDSVRAZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(2-methoxy-4-nitrophenyl)-1-benzenesulfonamide typically involves multiple steps. One common route starts with the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. This intermediate is then subjected to sulfonation using benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-methoxy-4-nitrophenyl)-1-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Conversion to corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of 4-methoxy-N-(2-methoxy-4-aminophenyl)-1-benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-(2-methoxy-4-nitrophenyl)-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(2-methoxy-4-nitrophenyl)-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-nitroaniline
  • 4-Amino-3-nitroanisole
  • 5-Methoxy-2-nitroaniline

Uniqueness

Compared to similar compounds, 4-Methoxy-N-(2-methoxy-4-nitrophenyl)-1-benzenesulfonamide is unique due to its dual functional groups (methoxy and sulfonamide), which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

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